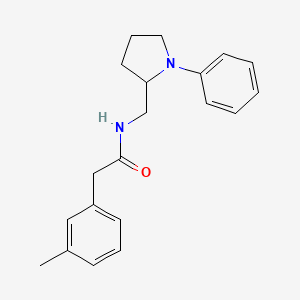

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide, also known as PTAC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAC belongs to the class of psychoactive substances known as designer drugs, which are synthesized to mimic the effects of illegal drugs while avoiding legal restrictions.

Scientific Research Applications

Pharmacological Applications

Kappa-Opiate Agonists : A study by Gottschlich et al. (1995) focused on EMD 61753, a compound structurally related to "N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide", highlighting its role as a peripherally selective kappa-opiate agonist. This compound demonstrated antihyperalgesic activity in animal models without causing central side effects, underscoring its potential in developing new pain management strategies (Gottschlich, Barber, Bartoszyk, & Seyfried, 1995).

Organic Chemistry and Drug Design

Bromodomain Inhibition : Hilton-Proctor et al. (2019) discussed the use of N-methylpyrrolidone, a solvent molecule, for its potential in bromodomain inhibition. The study elaborated on N-methylpyrrolidone as a fragment in drug design for targeting bromodomains, which are important in epigenetic regulation. The mimicry of the acetamide binding motif by N-methylpyrrolidone suggests the relevance of structural analogs in designing inhibitors that could influence gene expression (Hilton-Proctor et al., 2019).

Synthesis and Evaluation for Antimicrobial Activity

Antimicrobial Agents : Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives to assess their antimicrobial activity. While not the exact compound , the study exemplifies the importance of structural analogs in medicinal chemistry for developing new antimicrobial agents. The methodology and antimicrobial efficacy testing in this research could be applicable to the synthesis and evaluation of "N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide" derivatives (Baviskar, Khadabadi, & Deore, 2013).

High-Temperature Hydrolysis Studies

Kinetics and Mechanism of Hydrolysis : Duan, Dai, and Savage (2010) explored the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water. Although the study focused on N-methylacetamide, the findings are relevant for understanding the stability and reaction pathways of similar compounds, including "N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide", under extreme conditions (Duan, Dai, & Savage, 2010).

properties

IUPAC Name |

2-(3-methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-7-5-8-17(13-16)14-20(23)21-15-19-11-6-12-22(19)18-9-3-2-4-10-18/h2-5,7-10,13,19H,6,11-12,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTCEKYXSZUDCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2473725.png)

![[3-(Trifluoromethyl)phenyl]methylcyanamide](/img/structure/B2473728.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide](/img/structure/B2473729.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)butanamide](/img/structure/B2473733.png)

![5-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2473735.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2473737.png)

![2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol](/img/structure/B2473739.png)

![4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2473740.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2473741.png)

![3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2473745.png)